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Compound of Interest

Compound Name: Ceftiofur

Cat. No.: B124693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK)

modeling of ceftiofur in swine, including detailed experimental protocols and data analysis

guidelines. Ceftiofur is a third-generation cephalosporin antibiotic widely used in veterinary

medicine to treat respiratory diseases in pigs. Understanding its pharmacokinetic profile is

crucial for optimizing dosage regimens and ensuring therapeutic efficacy.

Pharmacokinetic Data of Ceftiofur in Swine
The following tables summarize key pharmacokinetic parameters of different ceftiofur
formulations after intramuscular (IM) administration in swine. Ceftiofur is rapidly metabolized to

desfuroylceftiofur (DFC), which is the primary active metabolite.[1][2] Pharmacokinetic

analyses are typically performed on the concentration of ceftiofur and its desfuroylceftiofur-
related metabolites.

Table 1: Pharmacokinetic Parameters of Ceftiofur Sodium and Ceftiofur Hydrochloride in

Swine
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Formulati
on

Dose
(mg/kg
BW)

Cmax
(µg/mL)

Tmax (h)
AUC
(µg·h/mL)

t½ (h)
Referenc
e

Ceftiofur

Sodium
3 15.8 ± 3.40 0.4 - 4 169 ± 45.4 13.5 ± 2.61 [3]

Ceftiofur

Hydrochlori

de

3 11.8 ± 1.67 1 - 4 216 ± 28.0 21.0 [3][4]

Ceftiofur

Sodium
5 28.3 ± 4.45 0.33 - 2 302 ± 54.4 - [3]

Ceftiofur

Hydrochlori

de

5 29.7 ± 6.72 0.66 - 2 382 ± 89.8 - [3]

Table 2: Pharmacokinetic Parameters of Ceftiofur Crystalline Free Acid (CCFA) in Swine

Dose
(mg/kg BW)

Cmax
(µg/mL)

Tmax (h)
AUC
(µg·h/mL)

t½ (h) Reference

5.0 2.27 12 133 43

Note: Data for CCFA can be sustained for longer periods, providing therapeutic plasma levels

for at least 7 days with a single dose.

Experimental Protocols
This section outlines the detailed methodologies for conducting a pharmacokinetic study of

ceftiofur in swine. These protocols are based on established practices and can be adapted for

specific research needs.

Animal Selection and Acclimation
Animal Model: Healthy young pigs, typically 3-4 weeks of age, are commonly used.[4] The

number of animals should be sufficient for statistical power, often in groups of eight or more.
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[4]

Health Status: All pigs should be clinically healthy and free from diseases that could affect

pharmacokinetics. A veterinary examination is recommended prior to the study.

Acclimation: House the pigs in a controlled environment for a period of at least 7 days before

the start of the experiment to allow for adaptation to housing, diet, and handling.[5]

Housing: Pigs should be housed in pens that allow for easy observation and handling.

Environmental conditions such as temperature and light-dark cycles should be controlled

and monitored.

Diet: Provide a standard, antibiotic-free diet and ad libitum access to water throughout the

study period.

Dosing Preparation and Administration
Dose Calculation: Calculate the required dose of ceftiofur for each pig based on its body

weight.

Formulation Preparation:

Ceftiofur Sodium: Reconstitute the sterile powder with the provided diluent according to

the manufacturer's instructions.

Ceftiofur Hydrochloride and CCFA: These are typically ready-to-use sterile suspensions.

Gently swirl the vial to ensure a uniform suspension before drawing the dose.

Administration:

Administer the calculated dose via a single intramuscular (IM) injection.

The preferred injection site is the post-auricular region of the neck.[2]

Use an appropriate needle size for the age and size of the pigs.

Blood Sample Collection
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Sampling Time Points: Collect blood samples at predetermined time points to adequately

characterize the plasma concentration-time profile. A typical schedule includes samples at 0

(pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-administration.[3]

Collection Technique:

Collect blood samples from the jugular vein or other suitable site.

Use vacutainers containing an appropriate anticoagulant (e.g., heparin or EDTA).

The volume of blood collected at each time point should be minimized to avoid undue

stress on the animal, typically 2-5 mL.

Plasma Processing and Storage
Plasma Separation:

Centrifuge the blood samples at approximately 1,500 x g for 10-15 minutes at 4°C to

separate the plasma.[6][7]

Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood

cells.

Storage:

Transfer the plasma samples into labeled cryovials.

Store the plasma samples at -20°C or lower until analysis.[7]

Analytical Method: High-Performance Liquid
Chromatography (HPLC)
This protocol describes a common HPLC method for the quantification of ceftiofur and its

metabolites in swine plasma.

Sample Preparation (Derivatization):
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To a 0.5 mL plasma sample, add a solution containing a reducing agent (e.g.,

dithioerythritol) in a borate buffer to cleave the thioester bond of ceftiofur and its

metabolites, forming desfuroylceftiofur (DFC).[8]

Incubate the mixture to allow for the reaction to complete.

Add a derivatizing agent (e.g., iodoacetamide) to convert DFC to a stable derivative,

desfuroylceftiofur acetamide (DFA).[8]

Precipitate plasma proteins using an acid (e.g., trichloroacetic acid) or an organic solvent

(e.g., acetonitrile).[8][9]

Centrifuge the sample to pellet the precipitated proteins.

The supernatant can be directly injected into the HPLC system or further purified using

solid-phase extraction (SPE).

Chromatographic Conditions:

Column: A reverse-phase C18 column is typically used.

Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1%

trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile) is common.

Flow Rate: A typical flow rate is 1.0 mL/min.

Detector: UV detection at a wavelength of approximately 266 nm is suitable for DFA.[10]

Quantification:

Prepare a standard curve using known concentrations of ceftiofur or DFA in blank swine

plasma.

Quantify the concentration of DFA in the unknown samples by comparing their peak areas

to the standard curve.
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Non-Compartmental Analysis (NCA):

NCA is a model-independent method used to determine key PK parameters directly from

the plasma concentration-time data.[11]

Cmax and Tmax: The maximum observed plasma concentration and the time at which it

occurs are determined directly from the data.[12]

Area Under the Curve (AUC): Calculated using the linear trapezoidal rule from time zero to

the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).[12]

Terminal Half-life (t½): Determined from the slope of the terminal phase of the log-linear

plasma concentration-time curve.

Clearance (CL) and Volume of Distribution (Vd): Calculated from the dose and AUC.

Compartmental Analysis:

This approach involves fitting the plasma concentration-time data to a specific

compartmental model (e.g., one- or two-compartment model) to describe the absorption,

distribution, and elimination of the drug.

Software such as WinNonlin can be used for this analysis.
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Experimental Workflow for Ceftiofur Pharmacokinetic Study in Swine
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Caption: A flowchart illustrating the key steps in a typical pharmacokinetic study of ceftiofur in
swine.
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Caption: A simplified diagram showing the metabolic conversion of ceftiofur to its active

metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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